
3-trityl-1H-indole
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Overview
Description
3-Trityl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The trityl group attached to the indole ring enhances its stability and modifies its chemical reactivity, making this compound a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
3-Trityl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these targets .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . Others have shown potent antiviral activity against a broad range of RNA and DNA viruses . The specific interactions and resulting changes caused by this compound would depend on its specific target(s).
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit protein kinases, histone deacetylases, DNA topoisomerases, and tubulins . The specific pathways affected by this compound would depend on its specific target(s) and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target(s) and mode of action. Given the diverse biological activities of indole derivatives, the effects could range from antiviral to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-trityl-1H-indole typically involves the reaction of indole with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the nitrogen atom of the indole ring to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Trityl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form 3-trityl-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: 3-Trityl-1H-indoline.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-Trityl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: A derivative with a methyl group at the C-3 position, known for its distinct odor and biological properties.
3-Benzylindole: A derivative with a benzyl group at the C-3 position, studied for its anticancer properties.
Uniqueness of 3-Trityl-1H-Indole: The presence of the trityl group in this compound makes it more stable and modifies its reactivity compared to other indole derivatives. This unique structural feature allows it to interact differently with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-Trityl-1H-indole is a compound derived from indole, a significant structural motif in many biologically active molecules. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a trityl group (a triphenylmethyl group) attached to the indole structure, enhancing its lipophilicity and potentially influencing its biological interactions. The synthesis of this compound typically involves the reaction of indole with trityl chloride in the presence of a suitable base.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound's effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MRSA) | 0.5 | |
Escherichia coli | 1.0 | |
Pseudomonas aeruginosa | 2.0 | |
Klebsiella pneumoniae | 1.5 |
The above table summarizes the antimicrobial activity of this compound against several clinically relevant bacterial strains. Notably, it exhibits potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent.
Cytotoxic Effects
In addition to its antimicrobial properties, research has assessed the cytotoxic effects of this compound on human cell lines. The compound's toxicity was tested on human fibroblast cells (HPF-hTERT), revealing a favorable safety profile relative to its antibacterial efficacy.
Table 2: Cytotoxicity of this compound
The cytotoxicity data indicates that while this compound exhibits low toxicity towards normal human fibroblast cells, it demonstrates significant activity against certain cancer cell lines at lower concentrations.
The mechanism underlying the biological activity of this compound appears to involve disruption of microbial membrane integrity. Studies suggest that indolylmethylium salts form pores in bacterial membranes, facilitating increased permeability and leading to cell death .
Case Studies
Several case studies have documented the successful application of indole derivatives in treating infections caused by resistant bacterial strains. For instance, a study demonstrated that derivatives similar to this compound were effective in vivo in models of staphylococcal sepsis, showing promise for further development as therapeutic agents .
Properties
IUPAC Name |
3-trityl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGAHGRRCZCIDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454062 |
Source
|
Record name | 3-trityl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32863-87-9 |
Source
|
Record name | 3-trityl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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